molecular formula C11H13Cl2N3O B12228602 3-(2-Chloro-5-methylphenoxy)-1-methylpyrazol-4-amine;hydrochloride

3-(2-Chloro-5-methylphenoxy)-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12228602
M. Wt: 274.14 g/mol
InChI Key: AOXYZPMQUHXQFW-UHFFFAOYSA-N
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Description

3-(2-Chloro-5-methylphenoxy)-1-methylpyrazol-4-amine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorinated phenoxy group and a methylpyrazolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-5-methylphenoxy)-1-methylpyrazol-4-amine;hydrochloride typically involves multiple steps, starting with the preparation of the chlorinated phenoxy intermediate. This intermediate is then reacted with a methylpyrazole derivative under specific conditions to form the desired compound. Common reagents used in these reactions include chlorinating agents, base catalysts, and solvents such as dichloromethane or ethanol. The reaction conditions often involve controlled temperatures and pH levels to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to regulatory standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chloro-5-methylphenoxy)-1-methylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas for halogenation, concentrated nitric acid for nitration, and sulfuric acid for sulfonation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield a corresponding ketone or aldehyde, while reduction can produce an alcohol

Scientific Research Applications

3-(2-Chloro-5-methylphenoxy)-1-methylpyrazol-4-amine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating specific diseases.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(2-Chloro-5-methylphenoxy)-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chloro-5-methylphenoxy)propane-1,2-diol
  • Bupranolol
  • 4-chloro-3-[3-(1,1-dimethylethylamino)-2-hydroxy-propyloxy]benzoic acid

Uniqueness

Compared to similar compounds, 3-(2-Chloro-5-methylphenoxy)-1-methylpyrazol-4-amine;hydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C11H13Cl2N3O

Molecular Weight

274.14 g/mol

IUPAC Name

3-(2-chloro-5-methylphenoxy)-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H12ClN3O.ClH/c1-7-3-4-8(12)10(5-7)16-11-9(13)6-15(2)14-11;/h3-6H,13H2,1-2H3;1H

InChI Key

AOXYZPMQUHXQFW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OC2=NN(C=C2N)C.Cl

Origin of Product

United States

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